The N-methylpiperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of clinically successful drugs.[][2] Its prevalence stems from a unique combination of physicochemical properties that favorably influence a compound's pharmacokinetic and pharmacodynamic profile. The two nitrogen atoms within the six-membered ring provide a balance of polarity and structural rigidity, often leading to enhanced aqueous solubility, improved oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.[3] The tertiary amine of the N-methyl group allows for crucial interactions with biological targets, including hydrophobic and charge-transfer interactions, making it a versatile component in designing ligands for a wide array of receptors and enzymes.[2][4]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of methylpiperazine-containing compounds. We will delve into the causal relationships behind synthetic choices, the impact of structural modifications on biological activity, and the experimental methodologies used to elucidate these relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to effectively leverage the methylpiperazine scaffold in their discovery programs.
The utility of the N-methylpiperazine group in drug design is intrinsically linked to its fundamental physicochemical properties. Its relatively low molecular weight (100.16 g/mol ) and the presence of two nitrogen atoms contribute to a favorable balance of lipophilicity and hydrophilicity.[2] This balance is critical for achieving adequate solubility and permeability, two key determinants of oral bioavailability.[5]
The basicity of the piperazine nitrogens is a key parameter that can be modulated by substitution. The pKa of the N-methylpiperazine is approximately 9.8 for the N1-protonated form and 5.6 for the N4-protonated form. This allows for significant protonation at physiological pH, which can enhance water solubility and facilitate interactions with acidic residues in target proteins.[2] However, excessive basicity can lead to off-target effects and poor cell permeability. Therefore, medicinal chemists often seek to modulate the pKa through the introduction of various substituents on the second nitrogen atom (N4).
The versatility of the methylpiperazine scaffold is evident in its application across diverse therapeutic areas. Below, we explore the SAR of methylpiperazine-containing compounds in two major domains: Central Nervous System (CNS) disorders and oncology.
The N-methylpiperazine moiety is a frequent component of drugs targeting CNS disorders, particularly those acting on dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia, depression, and anxiety.
Many atypical antipsychotics incorporate an arylpiperazine moiety, often with an N-methyl group, to achieve a desired balance of D2 and 5-HT2A receptor antagonism. This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.[6][7]
The general structure of these compounds often consists of an aromatic group (Ar1) attached to one nitrogen of the piperazine ring and a second, often more complex, aromatic or heteroaromatic system (Ar2) linked to the other nitrogen, sometimes via a linker. The N-methyl group is typically part of a larger substituent on the second nitrogen.
The therapeutic effects of antipsychotics are mediated through their modulation of complex intracellular signaling cascades.
The N-methylpiperazine moiety is a prevalent feature in many small molecule kinase inhibitors. Its ability to improve aqueous solubility and engage in key interactions within the ATP-binding pocket of kinases makes it a valuable component in this class of drugs.[4][[“]]
The N-methylpiperazine group is often incorporated as a solubilizing group, positioned to extend into the solvent-exposed region of the kinase active site. However, its role is not merely passive; the basic nitrogen can form important salt bridges with acidic residues, and the overall conformation of the piperazine ring can influence the orientation of the entire molecule within the binding pocket.
A thorough understanding of the SAR of methylpiperazine compounds relies on a suite of robust experimental assays. Below are representative protocols for key in vitro assays.
A common synthetic route to N-aryl-N'-methylpiperazine derivatives involves the nucleophilic aromatic substitution of an activated aryl halide with N-methylpiperazine.
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[7][19][20]
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[16][21][22][23][24][25][26]
The protocol for the 5-HT2A receptor binding assay is similar to the D2 assay, with the following modifications:
The N-methylpiperazine scaffold continues to be a highly valuable and versatile component in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic tractability have cemented its role in the development of drugs across a wide range of therapeutic areas. A deep understanding of the structure-activity relationships governing the interactions of methylpiperazine-containing compounds with their biological targets is paramount for the rational design of new and improved therapeutics.
Future directions in this field will likely involve the use of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to more accurately predict the biological activity and pharmacokinetic properties of novel methylpiperazine derivatives.[27][28][29][30][31] Furthermore, the exploration of novel bioisosteric replacements for the methylpiperazine ring may lead to compounds with enhanced properties. As our understanding of the complex signaling pathways modulated by these compounds grows, so too will our ability to design highly selective and efficacious drugs for a host of human diseases.
-
Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
-
Berg, K. A., & Clarke, W. P. (2018). Functional selectivity at G protein-coupled receptors: the promise and the problem(s). Biochemical pharmacology, 153, 136-146.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
-
Druker, B. J. (2002). STI571 (Gleevec) as a paradigm for cancer therapy. Trends in molecular medicine, 8(4 Suppl), S14-8.
-
Gozalbes, R., Pineda-Lucena, A., & Briz, V. (2011). The piperazine ring in medicinal chemistry. Current medicinal chemistry, 18(29), 4463–4502.
-
Hewitt, N. J., & Hewitt, P. (2017). The use of primary hepatocytes for the study of drug metabolism and toxicity. Expert opinion on drug metabolism & toxicology, 13(2), 119-122.
-
Houston, J. B., & Galetin, A. (2008). Methods for predicting in vivo pharmacokinetics from in vitro metabolism data. Current drug metabolism, 9(9), 849-862.
-
Jakubík, J., El-Fakahany, E. E., & Doležal, V. (2014). A kinetic analysis of ligand-gated ion channel receptor-mediated signaling. British journal of pharmacology, 171(6), 1438–1450.
-
Johnson, T. O., & Arrangements, F. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83.
-
Lieberman, J. A., Stroup, T. S., & Perkins, D. O. (2013). The American Psychiatric Publishing textbook of schizophrenia. American Psychiatric Pub.
-
Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
-
McGinnity, D. F., Soars, M. G., Urban, L., & Riley, R. J. (2004). Evaluation of human hepatocytes and liver microsomes as a screen for in vitro drug metabolism. Drug Metabolism and Disposition, 32(11), 1247-1253.
-
Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular pharmacology, 25(1), 1–9.
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
-
Park, C. M., Kim, S. Y., Park, W. K., Choi, J. H., & Seong, C. M. (2010). Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & medicinal chemistry letters, 20(17), 5221–5224.
-
Ryman-Rasmussen, J. P., & Griffith, J. D. (2007). The molecular basis of the privileged scaffold. Journal of medicinal chemistry, 50(23), 5645–5658.
-
González-Gómez, J. C., Santana, L., Uriarte, E., Brea, J., Villazón, M., Loza, M. I., ... & Fontenla, J. A. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & medicinal chemistry letters, 13(2), 175-178.
-
Manetti, D., Romanelli, M. N., Ghelardini, C., Dei, S., Galeotti, N., Gualtieri, F., & Bartolini, A. (2000). Design, synthesis, and preliminary pharmacological evaluation of new 1-aryl-4-cinnamylpiperazine derivatives as potential atypical antipsychotics. Journal of medicinal chemistry, 43(23), 4499-4507.
-
Lombardo, F., Blake, J. F., & Curatolo, W. J. (2012). Computation of pKa values in the drug discovery environment. Journal of medicinal chemistry, 55(19), 8248-8260.
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience, 1(6), 435-449.
-
Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venkatakrishnan, A. J., Levit, A., ... & Roth, B. L. (2017). Crystal structure of an LSD-bound human serotonin receptor. Cell, 168(3), 377-389.
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology-lung cellular and molecular physiology, 265(4), L421-L429.
-
Jovanović, M., Vučićević, K., & Miljković, B. (2020). Understanding variability in the pharmacokinetics of atypical antipsychotics–focus on clozapine, olanzapine and aripiprazole population models. Drug metabolism reviews, 52(1), 1-18.
-
Zhen, J., Antonio, T., & Reith, M. E. (2007). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 165(2), 168-176.
-
Skopalová, K., & Šarf, M. (2021). Pharmacokinetic interactions of clozapine and olanzapine: case studies of drug modifications due to CYP1A2 inhibition. Psychiatria Danubina, 33(Suppl 11), 350-353.
-
El Allioui, H., Ghamali, M., Chtita, S., Aouidate, A., Bouachrine, M., & Lakhlifi, T. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 27(21), 7247.
-
El Allioui, H., Ghamali, M., Chtita, S., Aouidate, A., Bouachrine, M., & Lakhlifi, T. (2022). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Preprints.org.
-
Google Patents. (n.d.). CN103524449A - Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Retrieved from
-
Satała, G., Lenda, T., Staroń, J., Kurczab, R., Sudo, A., Więcek, M., ... & Bojarski, A. J. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3, 4-dihydroquinolin-2 (1H)-one Derivatives Related to Aripiprazole. Molecules, 25(23), 5606.
-
Romanelli, M. N., Manetti, D., Dei, S., Ghelardini, C., Galeotti, N., & Gualtieri, F. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1279.
-
Kumar, D., & Singh, N. (2018). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Pharmaceutical Sciences and Research, 10(8), 1956-1961.
-
-
van der Mey, D., Boss, C., Bolli, M. H., Gatfield, J., Hert, J., Rapude, S., ... & Vifian, W. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Journal of pharmacological and toxicological methods, 66(2), 125-135.
-
Kaczor, A. A., Targowska-Duda, K. M., Patel, J. Z., ... & Matosiuk, D. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), 2000282.
-
Computational Chemistry Glossary. (2024). QSAR (Quantitative Structure-Activity Relationship). Retrieved from [Link]
-
Sharma, R., & Singh, V. (2020). Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Mini reviews in medicinal chemistry, 20(11), 1031-1041.
-
Butini, S., Gemma, S., Sanna, F., ... & Campiani, G. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1334-1355.
-
Modica, M., Santagati, M., Russo, F., ... & Matera, M. (1997). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Il Farmaco, 52(5), 293-300.
-
Rodriguez-Espigares, I., & Selent, J. (2023). On the construction of LIECE models for the serotonin receptor 5-HT. UPF Repository.
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
Meana, J. J., & Pazos, A. (2010). Differences in 5-HT2A and mGlu2 Receptor Expression Levels and Repressive Epigenetic Modifications at the 5-HT2A Promoter Region in the Roman Low-(RLA-I) and High-(RHA-I) Avoidance Rat Strains. Neuropsychopharmacology, 35(5), 1098-1108.
-
WikiPathways. (n.d.). HowTo layout a pathway. Retrieved from [Link]
-
Wu, B., & Li, Y. (2019). SeQuery: an interactive graph database for visualizing the GPCR superfamily. Nucleic acids research, 47(D1), D430-D437.